Zinc tungsten oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc tungsten oxide is a compound that combines the properties of zinc oxide and tungsten oxide. It is known for its unique optical, electronic, and catalytic properties, making it a subject of interest in various scientific and industrial applications. The compound is often used in the form of nanoparticles, which exhibit enhanced properties due to their high surface area and quantum effects.

Aplicaciones Científicas De Investigación

Zinc tungsten oxide has a wide range of applications in scientific research:

Mecanismo De Acción

The photocatalytic performance of a ZnWO4 nanocomposite shows promising properties for the degradation of tetracycline (TC). The detailed PEC investigations notify the ZnWO4 nanocomposite has lesser charge-transfer resistance, high response of photocurrent with good stability . At the genomic level, reactive oxygen species (ROS) can cause damage to the DNA structure, which activates the mechanisms for repairing DNA damage .

Safety and Hazards

Métodos De Preparación

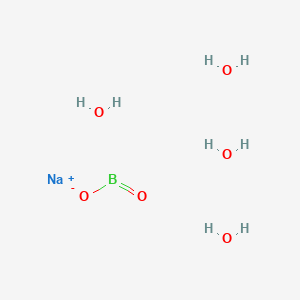

Synthetic Routes and Reaction Conditions: Zinc tungsten oxide can be synthesized using various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. One common method involves mixing sodium tungstate and zinc acetate in water, followed by the dropwise addition of sodium hydroxide. The resulting mixture is then subjected to hydrothermal treatment to form this compound nanoparticles .

Industrial Production Methods: In industrial settings, the sol-gel method is often preferred due to its simplicity and cost-effectiveness. This method involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired oxide. The sol-gel process allows for precise control over the composition and morphology of the nanoparticles .

Análisis De Reacciones Químicas

Types of Reactions: Zinc tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of oxygen vacancies.

Common Reagents and Conditions:

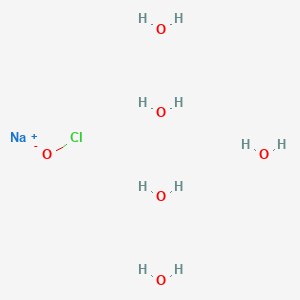

Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures.

Reduction: Hydrogen gas is commonly used to reduce this compound, converting it into its metallic form.

Substitution: The compound can undergo substitution reactions with halogens or other reactive species under specific conditions.

Major Products: The major products formed from these reactions include zinc oxide, tungsten oxide, and various intermediate compounds depending on the reaction conditions and reagents used.

Comparación Con Compuestos Similares

Zinc Oxide: Known for its wide bandgap and high exciton binding energy, zinc oxide is widely used in optoelectronic devices and as a photocatalyst.

Tungsten Oxide: Tungsten oxide is known for its electrochromic properties and is used in smart windows and gas sensors.

Uniqueness: Zinc tungsten oxide combines the properties of both zinc oxide and tungsten oxide, resulting in a compound with enhanced photocatalytic and antibacterial properties. Its ability to absorb a broad range of light wavelengths and generate ROS makes it unique compared to its individual components .

Propiedades

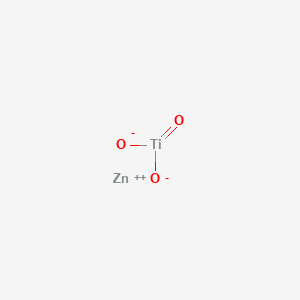

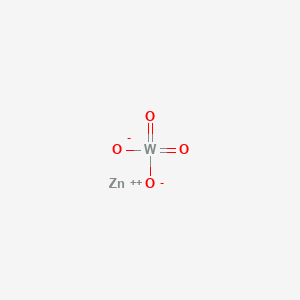

IUPAC Name |

zinc;dioxido(dioxo)tungsten |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W.Zn/q;;2*-1;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSXSLGFYGBEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

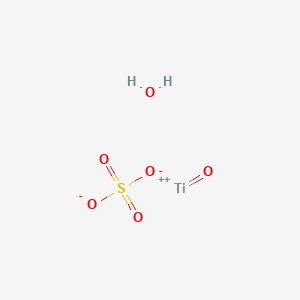

Molecular Formula |

O4WZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.